N-Benzylthiophene-2-carboximidamide
Description
N-Benzylthiophene-2-carboximidamide is a heterocyclic organic compound featuring a thiophene ring substituted at the 2-position with a carboximidamide group and a benzyl moiety. This compound is of interest in medicinal chemistry for its structural versatility, particularly in targeting enzymes or receptors requiring both aromatic and polar interactions .
Properties
Molecular Formula |
C12H12N2S |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
N'-benzylthiophene-2-carboximidamide |
InChI |
InChI=1S/C12H12N2S/c13-12(11-7-4-8-15-11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14) |
InChI Key |
WHDFHXQRTIKNEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=CS2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylthiophene-2-carboximidamide typically involves the reaction of thiophene-2-carboxylic acid with benzylamine under specific conditions. The process may include the use of coupling agents and catalysts to facilitate the formation of the desired product . Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzylthiophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives .
Scientific Research Applications
N-Benzylthiophene-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-Benzylthiophene-2-carboximidamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of neuronal nitric oxide synthase by binding to the enzyme’s active site, thereby preventing the production of nitric oxide . This inhibition is crucial for its potential therapeutic effects in treating neurodegenerative diseases and melanoma .
Comparison with Similar Compounds
Structural Analog: N-(1H-Benzimidazol-2-yl)-2-thiophenecarboxamide
Key Differences :
- Substituent : Replaces the benzyl group with a benzimidazole ring (a bicyclic system with two nitrogen atoms).
- Electronic Effects : The benzimidazole introduces additional π-π stacking capacity and hydrogen-bonding sites via its aromatic nitrogen atoms.
- Biological Implications: Benzimidazole derivatives are known for antimicrobial and anticancer activities due to their ability to intercalate DNA or inhibit topoisomerases. In contrast, the benzyl group in the target compound may favor interactions with hydrophobic enzyme pockets .
Data Table 1: Structural and Functional Comparison
| Property | N-Benzylthiophene-2-carboximidamide | N-(1H-Benzimidazol-2-yl)-2-thiophenecarboxamide |
|---|---|---|
| Core Structure | Thiophene + carboximidamide | Thiophene + carboxamide |
| Substituent | Benzyl | Benzimidazole |
| Hydrogen Bond Donors | 2 (NH₂ groups) | 3 (two from benzimidazole, one from amide) |
| LogP (Predicted) | ~2.5 (higher lipophilicity) | ~1.8 (moderate lipophilicity) |
| Potential Applications | Enzyme inhibitors, antivirals | Antimicrobial agents, DNA intercalators |
Fused Thiophene Derivatives: Benzo[b]thiophene and Benzo[b]naphtho[2,3-d]thiophene
Key Differences :
- Structure : Benzo[b]thiophene (CAS 95-15-8) and its naphtho-fused analog incorporate fused benzene and thiophene rings, creating extended aromatic systems.
- Electronic Properties : Extended conjugation increases electron delocalization, enhancing UV absorption and fluorescence. These compounds are often used in materials science (e.g., organic semiconductors) rather than pharmacology.
- Reactivity: Fused systems exhibit reduced electrophilic substitution reactivity compared to monosubstituted thiophenes like this compound, which retains a reactive carboximidamide group for functionalization .
Data Table 2: Comparison with Fused Thiophenes
Pharmaceutical Salts: Benzathine Benzylpenicillin
Research Findings and Implications
- Synthetic Accessibility : The benzyl group in this compound simplifies synthesis compared to benzimidazole derivatives, which require multi-step cyclization.
- Pharmacokinetics : Predicted higher logP values suggest superior blood-brain barrier penetration relative to benzimidazole analogs, making it a candidate for central nervous system targets.
- Thermodynamic Stability : The carboximidamide group may confer resistance to hydrolysis compared to carboxamides, as seen in related compounds .
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